molecular formula C10H10F2O2 B13523625 (3-(Difluoromethyl)phenyl)propanoic acid

(3-(Difluoromethyl)phenyl)propanoic acid

Cat. No.: B13523625
M. Wt: 200.18 g/mol
InChI Key: GFDLQNRRJJKOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Difluoromethyl)phenyl)propanoic acid: is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the difluoromethylation of a phenyl precursor using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide under specific reaction conditions . The resulting intermediate is then subjected to further reactions to introduce the propanoic acid group.

Industrial Production Methods: Industrial production of (3-(Difluoromethyl)phenyl)propanoic acid may involve large-scale difluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (3-(Difluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, (3-(Difluoromethyl)phenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique difluoromethyl group can impart desirable properties to the resulting compounds, such as increased stability and lipophilicity .

Biology and Medicine: The difluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug design .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique chemical properties make it suitable for various applications, including as a precursor for functional materials .

Mechanism of Action

The mechanism of action of (3-(Difluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: (3-(Difluoromethyl)phenyl)propanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

3-[3-(difluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H10F2O2/c11-10(12)8-3-1-2-7(6-8)4-5-9(13)14/h1-3,6,10H,4-5H2,(H,13,14)

InChI Key

GFDLQNRRJJKOEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.